molecular formula C19H18N2O3 B2891918 (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)acrylamide CAS No. 344949-89-9

(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)acrylamide

Cat. No. B2891918
CAS RN: 344949-89-9
M. Wt: 322.364
InChI Key: STLISWFWPWBYGW-XNTDXEJSSA-N
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Description

(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)acrylamide, also known as 2E-CN-DMPMA, is a synthetic compound created in a laboratory setting. It has a wide range of applications in both scientific research and industrial processes. It is an important building block used in organic synthesis and is used in a variety of fields, including in the synthesis of drugs, polymers, and other materials.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

One area of application involves the synthesis and reactivity of acrylamide derivatives in organic chemistry. For example, the study of double rearrangement reactions of acrylamide derivatives has led to the synthesis of novel compounds like 5-cyano-4-methylthio-2-phenyl-1,3-oxazin-6-one and 5-cyano-6-methylthio-2,3-diphenyl-1,3-diazin-4-one. These reactions showcase the versatility of acrylamide derivatives in forming complex heterocyclic structures (Yokoyama, Hatanaka, & Sakamoto, 1985).

Photovoltaic and Electronic Applications

Acrylamide derivatives have also found applications in the field of photovoltaics and electronics. For instance, organic sensitizers based on acrylamide structures have been developed for solar cell applications, demonstrating high incident photon to current conversion efficiency. These sensitizers, when anchored onto TiO2 films, exhibit significant photovoltaic performance, highlighting their potential in renewable energy technologies (Kim et al., 2006).

Corrosion Inhibition

Acrylamide derivatives have been explored as corrosion inhibitors for metals in acidic environments. Research has shown that certain acrylamide compounds can significantly reduce corrosion rates, offering protection for metals like copper in nitric acid solutions. This application is crucial for extending the life of metal components in industrial and infrastructure settings (Abu-Rayyan et al., 2022).

Material Science and Polymerization

In material science, acrylamide derivatives play a role in the synthesis of polymers with specific properties. Controlled radical polymerization techniques have been employed to create polymers with desired molecular weights and structures, opening up possibilities for creating novel materials with tailored properties for specific applications (Mori, Sutoh, & Endo, 2005).

Antioxidant and Anti-inflammatory Activities

The synthesis of acrylamide derivatives has been linked to potential antioxidant and anti-inflammatory activities. Novel compounds have been evaluated for their ability to act as antioxidants and anti-inflammatory agents, suggesting the possibility of pharmaceutical applications for these chemicals (Madhavi & Sreeramya, 2017).

properties

IUPAC Name

(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-4-6-16(7-5-13)21-19(22)15(12-20)10-14-11-17(23-2)8-9-18(14)24-3/h4-11H,1-3H3,(H,21,22)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLISWFWPWBYGW-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=C(C=CC(=C2)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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